

# Application Notes and Protocols for TALL-104

## Cell Culture and Experimentation

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### Compound of Interest

Compound Name: *Ls-104*

Cat. No.: *B1675279*

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## Introduction

The TALL-104 cell line is a human, allogeneic, cytotoxic T-lymphocyte (CTL) progenitor cell line with potent, major histocompatibility complex (MHC)-unrestricted tumoricidal activity.[1]

Established from the peripheral blood of a 2-year-old male with T-cell acute lymphoblastic leukemia (T-ALL), TALL-104 cells exhibit characteristics of both CTLs and Natural Killer (NK) cells.[2][3] These cells are dependent on Interleukin-2 (IL-2) for optimal growth and long-term cultivation.[3] TALL-104 cells have demonstrated significant anti-tumor effects against a broad range of cancer cell types in vitro and in vivo, making them a valuable tool in cancer research and the development of cellular immunotherapies.[1][2]

## Cell Line Characteristics

Characteristic	Description
Organism	Homo sapiens (Human)
Tissue Source	Peripheral Blood
Cell Type	T-lymphoblast
Disease	T-cell Acute Lymphoblastic Leukemia (T-ALL)
Growth Properties	Suspension
Key Markers	CD3+, CD8+, T-cell receptor $\alpha/\beta$ +, CD56+
Cytotoxicity	MHC-unrestricted
IL-2 Dependence	Required for optimal growth and long-term culture

## Cell Culture Protocols

### Complete Growth Medium Formulation

There are two commonly used media formulations for the culture of TALL-104 cells. The choice of medium may depend on experimental requirements.

Table 1: Media Formulations for TALL-104 Cell Culture

Component	Formulation 1 (ATCC Recommended)	Formulation 2 (Alternative)
Base Medium	RPMI-1640 Medium	Iscove's Modified Dulbecco's Medium (IMDM)
Serum	20% Fetal Bovine Serum (FBS)	10% heat-inactivated Fetal Bovine Serum (FBS)
Cytokine	Recombinant Human IL-2 (10 $\mu$ g/L or 100 U/mL)	Recombinant Human IL-2 (100 U/mL)
Antibiotics	Penicillin-Streptomycin (optional)	Penicillin-Streptomycin (optional)

Note: Successful growth of TALL-104 cells is highly dependent on the quality and fresh addition of IL-2, as it rapidly loses potency in the medium.

## Thawing of Cryopreserved TALL-104 Cells

- Prior to thawing, pre-warm the complete growth medium in a 37°C water bath.
- Rapidly thaw the cryovial of TALL-104 cells in a 37°C water bath until a small ice crystal remains.
- Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 400 x g for 8 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriate culture flask.

## Subculturing TALL-104 Cells

TALL-104 cells are sensitive to media exhaustion and overgrowth. Therefore, regular cell counting and maintenance of the recommended cell density are crucial.

Table 2: Subculturing Parameters for TALL-104 Cells

Parameter	Recommendation
Seeding Density	$7.0 \times 10^5$ to $9.0 \times 10^5$ viable cells/mL
Maintenance Density	$4.0 \times 10^5$ to $1.0 \times 10^6$ viable cells/mL
Subculturing Frequency	Every 2 to 3 days

### Procedure:

- Aseptically remove an aliquot of the cell suspension for cell counting (e.g., using a hemocytometer and trypan blue for viability).

- Calculate the cell density and viability.
- To maintain the cell density within the recommended range, add fresh, pre-warmed complete growth medium to the culture flask every 2 to 3 days.
- Alternatively, for passaging, transfer a calculated volume of the cell suspension to a new flask and add fresh medium to achieve the desired seeding density.

## Cryopreservation of TALL-104 Cells

- Culture TALL-104 cells to a density of approximately  $1.0 \times 10^6$  viable cells/mL.
- Prepare a freezing medium consisting of 90% FBS and 10% DMSO or 40% complete growth medium, 50% FBS, and 10% DMSO.
- Centrifuge the cell suspension at  $400 \times g$  for 8 minutes.
- Aspirate the supernatant and resuspend the cell pellet in the prepared freezing medium at a concentration of  $1-2 \times 10^7$  viable cells/mL.
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at  $-80^{\circ}\text{C}$  overnight.
- For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.

## Experimental Protocol: TALL-104-Mediated Cytotoxicity Assay

This protocol describes a standard chromium-51 ( $^{51}\text{Cr}$ ) release assay to measure the cytotoxic activity of TALL-104 cells against a target tumor cell line.

### Materials

- TALL-104 effector cells
- Target tumor cell line (e.g., a glioma cell line)[2]

- Complete growth medium for both cell lines
- Fetal Bovine Serum (FBS)
- Sodium Chromate ( $\text{Na}_2^{51}\text{CrO}_4$ )
- Hanks' Balanced Salt Solution (HBSS)
- 96-well round-bottom plate
- Gamma counter

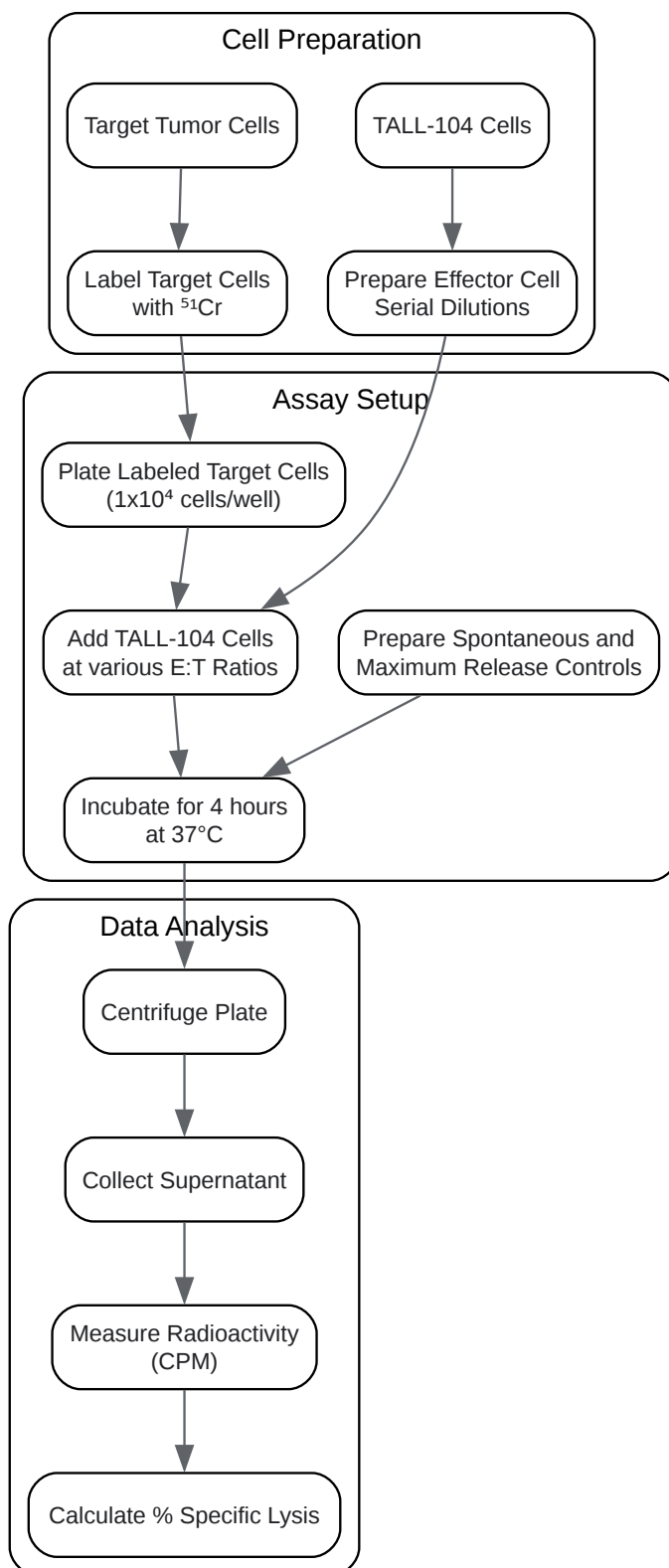
## Procedure

- Target Cell Labeling:
  1. Harvest the target tumor cells and resuspend them in their complete growth medium at a concentration of  $5 \times 10^6$  cells/mL.
  2. Add 100  $\mu\text{Ci}$  of  $\text{Na}_2^{51}\text{CrO}_4$  to 1 mL of the target cell suspension.
  3. Incubate for 90 minutes at  $37^\circ\text{C}$ , with occasional mixing.
  4. Wash the labeled target cells twice with HBSS to remove excess  $^{51}\text{Cr}$ .
  5. Resuspend the labeled target cells in fresh complete growth medium at a concentration of  $1 \times 10^5$  cells/mL.
- Co-incubation:
  1. Plate 100  $\mu\text{L}$  of the labeled target cell suspension into each well of a 96-well round-bottom plate ( $1 \times 10^4$  cells/well).
  2. Prepare serial dilutions of the TALL-104 effector cells to achieve various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
  3. Add 100  $\mu\text{L}$  of the TALL-104 cell suspension at the desired E:T ratios to the wells containing the target cells.

4. For control wells:
  - Spontaneous Release: Add 100  $\mu$ L of medium only to target cells.
  - Maximum Release: Add 100  $\mu$ L of 2% Triton X-100 to target cells.
5. Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Measurement of <sup>51</sup>Cr Release:
  1. Centrifuge the 96-well plate at 250 x g for 5 minutes.
  2. Carefully collect 100  $\mu$ L of the supernatant from each well.
  3. Measure the radioactivity (counts per minute, CPM) of the collected supernatants using a gamma counter.
- Calculation of Cytotoxicity:
  - Percent specific lysis is calculated using the following formula:

## Visualizations

### Experimental Workflow for Cytotoxicity Assay

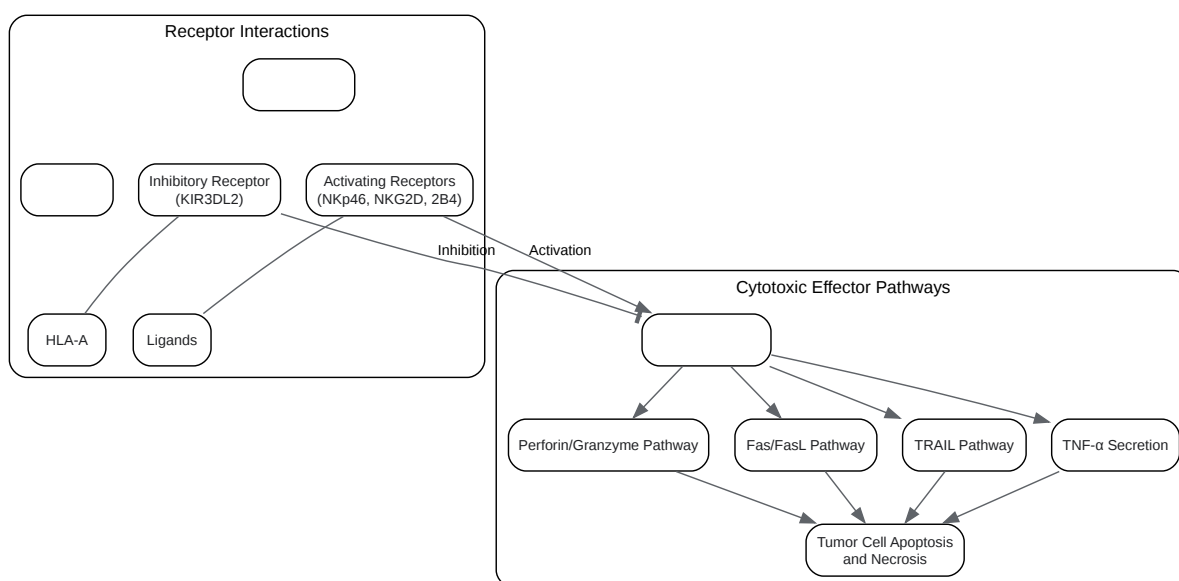


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Caption: Workflow for a TALL-104 mediated  $^{51}\text{Cr}$  release cytotoxicity assay.

## Signaling Pathways in TALL-104 Mediated Tumor Cell Killing

TALL-104 cells employ multiple mechanisms to induce apoptosis and necrosis in target tumor cells.[2][4] This involves a complex interplay of activating and inhibitory receptors, as well as the release of cytotoxic molecules.



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Caption: TALL-104 cell anti-tumor signaling pathways.



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- To cite this document: BenchChem. [Application Notes and Protocols for TALL-104 Cell Culture and Experimentation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675279#ls-104-experimental-protocol-for-cell-culture]

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